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Introduction

The budding yeast Saccharomyces cerevisiae protein kinase Burl, in conjunction with its
cyclin partner Bur2, plays a critical role in the regulation of transcription elongation. As a cyclin-
dependent kinase (CDK), the Burl-Bur2 complex is essential for cell viability and is involved in
multiple phosphorylation events that facilitate the transition of RNA Polymerase Il (Pol 1) from
initiation to productive elongation.[1][2] Burl has been shown to phosphorylate several key
substrates, including the C-terminal domain (CTD) of the largest subunit of Pol Il, Rpb1l, the
transcription elongation factor Spt5, and contributes to the monoubiquitination of histone H2B.
[3][4] These phosphorylation events are crucial for the recruitment of other elongation factors,
such as the PAF1 complex, and for maintaining chromatin architecture during transcription.
Given its central role in gene expression, Burl is a potential target for therapeutic intervention,
making the quantitative analysis of its target genes essential for both basic research and drug
development.

These application notes provide a comprehensive guide to the quantitative analysis of BUR1
target genes using reverse transcription quantitative PCR (RT-gPCR). Included are detailed
protocols for experimental execution, data analysis, and visualization of the relevant signaling
pathways and workflows.

Signaling Pathway and Experimental Workflow
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The Burl kinase is a central regulator of transcription elongation, influencing a cascade of
events that ensure efficient mMRNA synthesis. The following diagrams illustrate the key signaling

pathway involving Burl and the general experimental workflow for analyzing the expression of
its target genes.
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Caption: The BUR1 signaling pathway in transcription elongation.
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3. Reverse Transcription (cDNA Synthesis)

4. Quantitative PCR (gPCR)

5. Data Analysis (AACt Method)
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Caption: Experimental workflow for gPCR analysis of BUR1 target genes.
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Quantitative Data Presentation

The following tables provide a template for presenting quantitative PCR data for BURL1 target

genes. This structured format allows for easy comparison of gene expression levels between

different experimental conditions.

Table 1: qPCR Primer Sequences for Selected BUR1 Target and Reference Genes

Gene Name

Forward Primer (5'
to 3)

Reverse Primer (5'
to 3)

Amplicon Size (bp)

TGGATTCCGGTGAT  TGGACCACTTTCGT

ACT1 (Reference) 150
GGTGTTACT CGTATTCTT
GGTGGTATTGCCGC CTTGGTGTTGGCAC

PMAL (Reference) 120
TTTATCTCT CATTCTTTA
GCTTTGAACCTTTTT TCGGCCAAAACAGA

SucC2 100
CCAAAGCC GAGAGAGAT
TTACCTTTCCCGTTT AGCCATTCCAGCCA

GAL1 130
TTGGCTTC GTTATTTCT
AAGACCGTTGCTAC  TCCGCTTCTTCTTCT

RPL25 110
CGCTGCTA TGGCTTC

Note: Primer sequences are examples and should be validated for specificity and efficiency

before use. The selection of target genes can be based on published microarray or RNA-seq
data from burl mutants. For instance, a study of the burl-107 mutant identified 115
differentially expressed genes.[2][5]

Table 2: Relative Quantification of BUR1 Target Gene Expression
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AACt (ACt

Fold
Experiment ACt (Target  Sample -
. Target Gene Average Ct Change (2-
al Condition - Reference) ACt
AACH)
Control)
Wild Type
SuUC2 22.5 4.5 0.0 1.0
(Control)
burl mutant SuUC2 24.0 6.0 15 0.35
Wild Type
GAL1 20.1 2.1 0.0 1.0
(Control)
burl mutant GAL1 21.8 3.8 1.7 0.31
Wild Type +
- RPL25 19.3 1.3 0.0 1.0
Inhibitor
Wild Type
RPL25 19.2 1.2 -0.1 1.07
(DMSO)

Note: Data presented are hypothetical and for illustrative purposes. The reference gene used
for normalization is ACT1 (hypothetical average Ct of 18.0 for all samples).

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of BUR1
target genes.

Protocol 1: Yeast Culture and RNA Isolation

e Yeast Strains and Growth Conditions:

o Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741) and a corresponding
burl mutant strain.

o Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete medium) at
30°C with shaking to mid-log phase (OD600 of 0.5-0.8).
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o For drug treatment studies, add the inhibitor or vehicle control (e.g., DMSO) to the cultures

and incubate for the desired time.

e Cell Harvesting:
o Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

o Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C
until RNA isolation.

¢ Total RNA Isolation:

o Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially
available yeast RNA isolation Kit.

o Treat the isolated RNA with DNase | to remove any contaminating genomic DNA.

o Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be
~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

Protocol 2: Reverse Transcription (cDNA Synthesis)
e Reaction Setup:

o In a nuclease-free tube, combine 1-2 ug of total RNA with oligo(dT) primers and/or random

hexamers.
o Add nuclease-free water to a final volume of 10 pL.
o Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
» Reverse Transcription Reaction:

o Prepare a master mix containing reverse transcriptase buffer, ANTPs, RNase inhibitor, and

reverse transcriptase enzyme.

o Add the master mix to the RNA/primer mixture.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10
minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).

o The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)

e Primer Design and Validation:

o Design primers with a melting temperature (Tm) of 58-62°C, a GC content of 40-60%, and
an amplicon size of 100-200 bp.

o Validate primer efficiency by generating a standard curve with a serial dilution of cDNA.
The efficiency should be between 90-110%.

o Confirm primer specificity by melt curve analysis and by running the PCR product on an
agarose gel to ensure a single product of the correct size.

* (PCR Reaction Setup:

o Prepare a gPCR master mix containing SYBR Green master mix, forward and reverse
primers (final concentration of 200-500 nM each), and nuclease-free water.

o Add the master mix to a 96- or 384-well gPCR plate.

o Add diluted cDNA (typically 1-5 pL) to each well. Include no-template controls (NTCs) for
each primer set.

o Run at least three technical replicates for each sample.
e Thermocycling Conditions:

o Atypical gPCR program includes an initial denaturation step (e.g., 95°C for 3 minutes),
followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension
(60°C for 1 minute).

o Include a melt curve analysis at the end of the run to verify the specificity of the amplified
products.
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Protocol 4: Data Analysis

o Data Collection:

o Collect the cycle threshold (Ct) values for each reaction from the qPCR instrument
software. The Ct value is the cycle number at which the fluorescence signal crosses a
predetermined threshold.

o Relative Quantification (AACt Method):

o Step 1: Normalize to a Reference Gene (ACt). For each sample, calculate the difference in
Ct values between the target gene and a stably expressed reference gene (e.g., ACT1 or
PMAL).

» ACt = Ct(target gene) - Ct(reference gene)

o Step 2: Normalize to the Control Condition (AACt). Calculate the difference between the
ACt of your experimental sample and the ACt of your control sample (e.g., wild type or
vehicle-treated).

» AACt = ACt(experimental sample) - ACt(control sample)

o Step 3: Calculate Fold Change. The fold change in gene expression is calculated as 2-
AACH.

Conclusion

The protocols and guidelines presented here provide a robust framework for the quantitative
analysis of BURL1 target genes. By employing these methods, researchers can accurately
assess the impact of BURL1 activity on gene expression, providing valuable insights into the
mechanisms of transcription elongation and aiding in the development of novel therapeutic
strategies targeting this essential kinase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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